

# Diethyl (3,3-diethoxypropyl)phosphonate structure

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## Compound of Interest

Compound Name:	Diethyl (3,3-diethoxypropyl)phosphonate
CAS No.:	15110-17-5
Cat. No.:	B084393

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An In-depth Technical Guide to **Diethyl (3,3-diethoxypropyl)phosphonate**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core structural, synthetic, and applicative aspects of **Diethyl (3,3-diethoxypropyl)phosphonate**, a versatile reagent in modern organic chemistry. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research endeavors.

## Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, molecules possessing multiple, orthogonally reactive functional groups are of immense value. **Diethyl (3,3-diethoxypropyl)phosphonate** is a prime example of such a strategic building block. It synergistically combines the synthetic utility of a phosphonate ester with a protected aldehyde functionality (a diethyl acetal).

Phosphonates are renowned in medicinal chemistry as stable bioisosteres of natural phosphates and carboxylates.[1] Their integration into drug candidates can enhance metabolic stability and modulate binding affinity for enzymatic targets.[1] The protected aldehyde, on the other hand, serves as a latent electrophile, ready to be unveiled for carbon-carbon bond formation. This guide will dissect the structure, synthesis, and key applications of this compound, providing the technical depth required for its effective utilization.

## Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a reagent are foundational to its successful application. **Diethyl (3,3-diethoxypropyl)phosphonate** is a clear, colorless to pale yellow liquid whose structure is the key to its utility.[2][3]

Chemical Identifiers:

- IUPAC Name: 3-diethoxyphosphoryl-1,1-diethoxypropane[4][5]
- CAS Number: 15110-17-5[4][5]
- Molecular Formula: C<sub>11</sub>H<sub>25</sub>O<sub>5</sub>P[4][5]
- Molecular Weight: 268.29 g/mol [4][5]

The structure features a central three-carbon propyl chain. At one end (C1), an aldehyde is protected as a diethyl acetal. At the other end (C3), a diethyl phosphonate group is attached. This arrangement allows for selective manipulation of either end of the molecule.

Physicochemical Data Summary:

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	98-100 °C	[3]
Density	~1.072 g/cm <sup>3</sup>	[6]
Refractive Index	1.429-1.432	[3]
SMILES	CCOC(CCP(=O) (OCC)OCC)OCC	[4][5]
Stabilizer	Often stabilized with max. 1% w/w Na <sub>2</sub> CO <sub>3</sub>	[4]

## Spectroscopic Elucidation: A Self-Validating System

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

Understanding the expected spectral data is crucial for verifying the purity and identity of the starting material, a cornerstone of trustworthy and reproducible research.

Expected NMR and IR Data:

Technique	Functional Group	Expected Chemical Shift / Frequency	Key Coupling Constants (J)
$^1\text{H}$ NMR	P-O-CH <sub>2</sub> -CH <sub>3</sub> (Phosphonate)	~4.1 ppm (Quintet or dq)	J(H,H) $\approx$ 7 Hz, J(P,H) $\approx$ 7 Hz
P-O-CH <sub>2</sub> -CH <sub>3</sub> (Phosphonate)	~1.3 ppm (Triplet)	J(H,H) $\approx$ 7 Hz	
O-CH <sub>2</sub> -CH <sub>3</sub> (Acetal)	~3.5-3.7 ppm (Multiplet)	J(H,H) $\approx$ 7 Hz	
O-CH <sub>2</sub> -CH <sub>3</sub> (Acetal)	~1.2 ppm (Triplet)	J(H,H) $\approx$ 7 Hz	
P-CH <sub>2</sub> -CH <sub>2</sub> -CH	~1.9 ppm (Multiplet)		
P-CH <sub>2</sub> -CH <sub>2</sub> -CH	~2.1 ppm (Multiplet)		
CH <sub>2</sub> -CH(OEt) <sub>2</sub>	~4.5 ppm (Triplet)	J(H,H) $\approx$ 5.5 Hz	
$^{31}\text{P}$ NMR	R-P(=O)(OEt) <sub>2</sub>	+25 to +30 ppm (vs. 85% H <sub>3</sub> PO <sub>4</sub> )	
IR	P=O Stretch	1250-1260 cm <sup>-1</sup> (Strong)	
P-O-C Stretch	1020-1050 cm <sup>-1</sup> (Strong)		
C-O-C Stretch (Acetal)	1100-1150 cm <sup>-1</sup> (Strong)		

Rationale Behind Spectral Features: The  $^{31}\text{P}$  NMR chemical shift is highly diagnostic for the pentavalent phosphonate center.<sup>[7]</sup> In the  $^1\text{H}$  NMR spectrum, the protons on the carbons adjacent to the phosphorus atom will exhibit characteristic splitting due to P-H coupling, providing definitive evidence of the phosphonate moiety's location.<sup>[7]</sup>

## Synthesis Protocol and Mechanistic Insight

The most common and efficient synthesis of **Diethyl (3,3-diethoxypropyl)phosphonate** is achieved via the Michaelis-Arbuzov reaction. This reaction is a cornerstone of

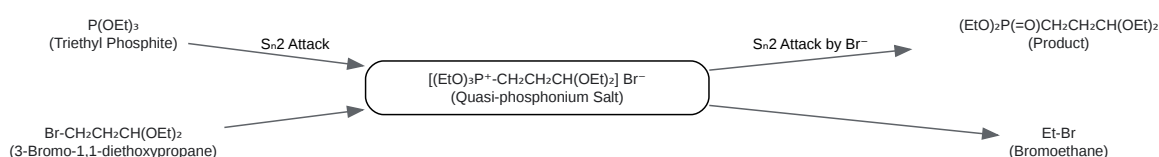
organophosphorus chemistry and provides a reliable route to phosphonate esters.[8]

#### Experimental Protocol: Michaelis-Arbuzov Synthesis

- Reagents & Setup:
  - Triethyl phosphite ( $\text{P}(\text{OEt})_3$ )
  - 3-Bromo-1,1-diethoxypropane
  - A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
- Procedure:
  - To the reaction flask, add 3-bromo-1,1-diethoxypropane.
  - Begin gentle heating of the flask to approximately 120-140 °C under a nitrogen atmosphere.
  - Add triethyl phosphite dropwise to the heated brominated acetal over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
  - After the addition is complete, maintain the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by TLC or  $^{31}\text{P}$  NMR, observing the disappearance of the triethyl phosphite signal (+138 ppm) and the appearance of the diethyl phosphonate product signal (+28 ppm).
  - The primary byproduct, bromoethane, is volatile and will distill out of the reaction mixture during the reflux.
- Workup & Purification:
  - Allow the reaction mixture to cool to room temperature.
  - The crude product is purified by vacuum distillation to yield **Diethyl (3,3-diethoxypropyl)phosphonate** as a clear liquid.

Causality and Expertise: The Michaelis-Arbuzov reaction is chosen for its efficiency and atom economy. It proceeds via an initial  $S_N2$  attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate. The bromide ion then attacks one of the ethyl groups on the phosphorus center in a second  $S_N2$  reaction, displacing the stable diethyl phosphonate product and generating bromoethane. Heating is required to drive this second step, which is often the rate-limiting part of the process.

### Michaelis-Arbuzov Reaction Mechanism



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Caption: Mechanism of the Michaelis-Arbuzov reaction.

## Core Applications in Synthesis and Drug Design

The true power of **Diethyl (3,3-diethoxypropyl)phosphonate** lies in its application as a versatile synthetic intermediate.

### A. The Horner-Wadsworth-Emmons (HWE) Reaction

The phosphonate group is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for forming alkenes, particularly (E)-alkenes, with high stereoselectivity.

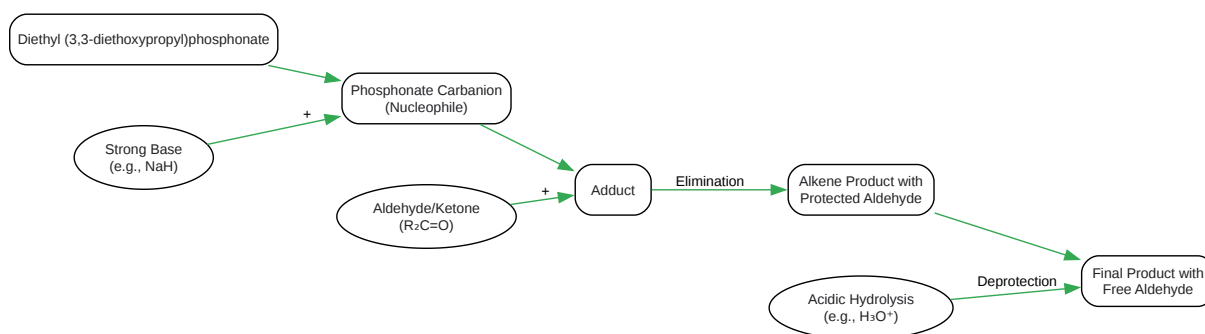
Workflow:

- Deprotonation: The phosphonate is treated with a strong base (e.g., NaH, LDA) to deprotonate the carbon alpha to the phosphorus, generating a highly nucleophilic phosphonate carbanion.

- Reaction with Electrophile: This carbanion readily attacks a carbonyl compound (aldehyde or ketone).
- Elimination: The resulting intermediate collapses to form a stable phosphate byproduct and the desired alkene.

This reagent is unique because it contains a "masked" aldehyde. The typical workflow involves first using the phosphonate in an HWE reaction and then deprotecting the acetal under acidic conditions to reveal the aldehyde for subsequent transformations.

### General HWE Workflow



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Caption: Horner-Wadsworth-Emmons reaction workflow.

## B. Applications in Drug Development

The phosphonate moiety is a critical pharmacophore in medicinal chemistry. Its C-P bond is resistant to enzymatic cleavage, unlike the P-O bond in phosphates, making phosphonate-containing drugs metabolically more robust.[1]

- **Enzyme Inhibitors:** Phosphonates can mimic the transition state of substrate hydrolysis, making them potent inhibitors of enzymes like proteases and synthases.[1] For instance, nitrogen-containing bisphosphonates are widely used to treat bone disorders by inhibiting farnesyl pyrophosphate synthase.[1]
- **Antiviral Agents:** Several approved antiviral drugs incorporate the phosphonate group. This reagent can serve as a starting point for synthesizing complex acyclic nucleoside phosphonates.
- **Bone Targeting:** The phosphonate group has a high affinity for calcium ions, enabling the targeted delivery of therapeutic agents to bone tissue.

## Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety.

- **Hazards:** **Diethyl (3,3-diethoxypropyl)phosphonate** is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
- **Handling:** Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
- **Storage:** The compound is often supplied stabilized with a small amount of sodium carbonate to prevent decomposition.[4] Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

## Conclusion

**Diethyl (3,3-diethoxypropyl)phosphonate** is more than just a chemical; it is a versatile tool that offers elegant solutions to complex synthetic challenges. Its bifunctional nature—a stable phosphonate for HWE reactions and a protected aldehyde for subsequent elaborations—provides a powerful platform for constructing complex molecular architectures. For scientists engaged in drug discovery and process development, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for unlocking its full potential.

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